molecular formula C13H13Cl2N3 B8425314 2,4-Dichloro-6-piperidinoquinazoline

2,4-Dichloro-6-piperidinoquinazoline

Cat. No.: B8425314
M. Wt: 282.17 g/mol
InChI Key: XOOKHQUXRPYSNR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-piperidinoquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a piperidine moiety enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-piperidinoquinazoline typically involves the reaction of 2,4-dichloroquinazoline with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-piperidinoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Quinazolines: Formed through nucleophilic substitution.

    Quinazoline N-oxides: Formed through oxidation.

    Dihydroquinazolines: Formed through reduction.

Scientific Research Applications

2,4-Dichloro-6-piperidinoquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-piperidinoquinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4-Dichloro-6-(2-methyl-piperidin-1-yl)-quinazoline
  • 2,4-Dichloro-6-(4-methyl-piperidin-1-yl)-quinazoline
  • 2,4-Dichloro-6-(2-ethyl-piperidin-1-yl)-quinazoline

Comparison:

Properties

Molecular Formula

C13H13Cl2N3

Molecular Weight

282.17 g/mol

IUPAC Name

2,4-dichloro-6-piperidin-1-ylquinazoline

InChI

InChI=1S/C13H13Cl2N3/c14-12-10-8-9(18-6-2-1-3-7-18)4-5-11(10)16-13(15)17-12/h4-5,8H,1-3,6-7H2

InChI Key

XOOKHQUXRPYSNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-Piperidin-1-yl-1H-quinazoline-2,4-dione (522 mg, 2.13 mmol) and triethyl amine hydrochloride (1.2 g, 8.5 mmol) was added POCl3 (20 mL) and the solution was heated to 120 C for 72 h. POCl3 was removed in vacuum and the resulting brown oil was quenched with ice water and treated with saturated NaHCO3, to afford a tan solid. Filtration and drying in vacuum gave title compound 550 mg (91% yield). HPLC tr=8.56 min (100%), FIA m/z 282.1 (M+H), HNMR (500 MHz, dmso): δ 8.05–8.00 (1H, d), 7.85–7.80 (1H, d), 7.20 (1H s), 5.50–4.40 (4H, m), 1.70–1.60 (6H, m).
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
91%

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